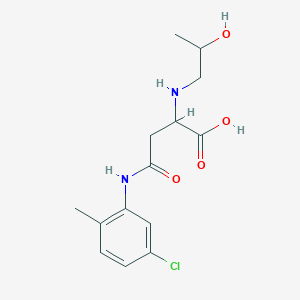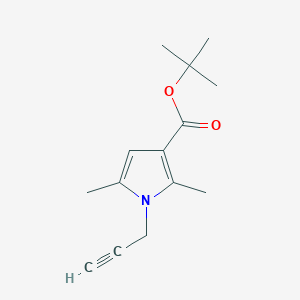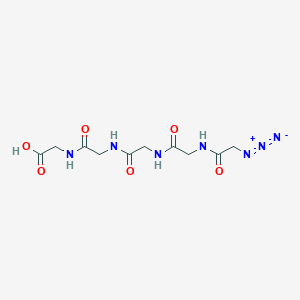
N3-Gly-Gly-Gly-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N3-Gly-Gly-Gly-Gly-Gly-OH” is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .
Synthesis Analysis
Solid phase peptide synthesis (SPPS) provides the possibility to chemically synthesize peptides and proteins . Applying the method on hydrophilic structures is usually without major drawbacks but faces extreme complications when it comes to “difficult sequences” .Molecular Structure Analysis
The molecular weight of “N3-Gly-Gly-Gly-Gly-Gly-OH” is 215.17 g/mol and its formula is C6H9N5O4 .Chemical Reactions Analysis
“N3-Gly-Gly-Gly-Gly-Gly-OH” contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
“N3-Gly-Gly-Gly-Gly-Gly-OH” is a liquid that appears colorless to light yellow .Aplicaciones Científicas De Investigación
Protein Linker in Fusion Proteins
“N3-Gly-Gly-Gly-Gly-Gly-OH” can be used as a protein linker in engineered fusion proteins. These proteins contain two or more functional polypeptides joined by a peptide or protein linker. The separation distance between functional units can impact epitope access and the ability to bind with avidity .
Construction of Antibodies
This compound can be used in the construction of antibodies with enhanced binding properties. The flexible Gly-Gly repeats do not result in detectable extensions of the IgG antigen-binding domains, in contrast to linkers including more rigid domains .
Biopharmaceuticals
Bi-specific fusion proteins have been utilized as biopharmaceuticals, with an active drug domain fused to a carrier domain, allowing for the drug’s proper transport .
Penetration of Epithelial Membranes
These proteins have been designed to penetrate epithelial membranes including the blood–brain barrier, as well as to target a specific cell population .
Copper Chelation
Triglycine, a similar compound to “N3-Gly-Gly-Gly-Gly-Gly-OH”, is used as a copper chelator .
Buffer in Biochemical Assays
Gly-Gly, another similar compound, has been used as a buffer for the measurement of glucose-6-phosphate dehydrogenase (G6PDH) activity and as a component of luciferase assay buffer .
Mecanismo De Acción
Target of Action
N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.
Mode of Action
The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The specific biochemical pathways affected by N3-Gly-Gly-Gly-Gly-Gly-OH would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.
Result of Action
The molecular and cellular effects of N3-Gly-Gly-Gly-Gly-Gly-OH’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .
Action Environment
The action, efficacy, and stability of N3-Gly-Gly-Gly-Gly-Gly-OH can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.
Safety and Hazards
Direcciones Futuras
The flexibility of oligo-Gly is much higher than for any other amino acid combination due to a high number of Phi/Psi-angle combination areas in the Ramachandran plot . This enables the formation of unusual structure elements like turns, breaks of helices and sheets etc . Another application of oligo-Gly is its use in Sortase linking technology, where oligo-Gly binds as free N-Terminus to the recognition motif (LPXTG) of the C-terminus of a protein of interest .
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRYJIBFEWSVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-Gly-Gly-Gly-Gly-Gly-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

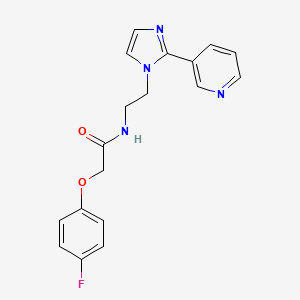
![1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B2741371.png)
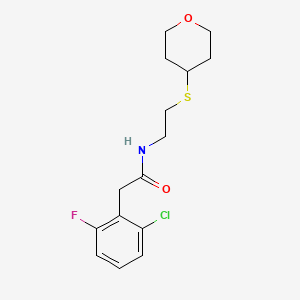

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)

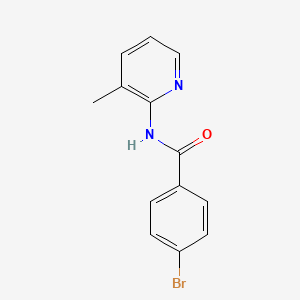

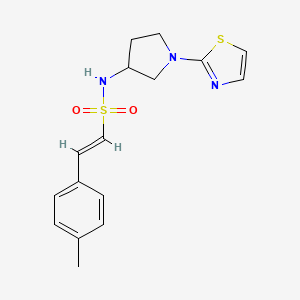

![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)
